molecular formula C16H23NO2 B5980996 N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B5980996
M. Wt: 261.36 g/mol
InChI Key: YBODISMJIJMGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure includes a bicyclo[2.2.1]heptane core, which is a rigid, three-dimensional framework, and a substituted phenyl group, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptan-2-one and 2,3-dimethoxybenzylamine.

    Formation of Intermediate: The bicyclo[2.2.1]heptan-2-one is reacted with a suitable reducing agent, such as sodium borohydride, to form bicyclo[2.2.1]heptan-2-ol.

    Substitution Reaction: The intermediate bicyclo[2.2.1]heptan-2-ol is then subjected to a substitution reaction with 2,3-dimethoxybenzylamine in the presence of a catalyst, such as palladium on carbon, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, the compound binds to the receptor’s phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and has potential therapeutic effects in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.

    Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclo[2.2.1]heptane core provides rigidity and stability, while the substituted phenyl group can influence its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-18-15-5-3-4-13(16(15)19-2)10-17-14-9-11-6-7-12(14)8-11/h3-5,11-12,14,17H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBODISMJIJMGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.